molecular formula C12H19ClN2 B1390866 2-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine hydrochloride CAS No. 1170257-73-4

2-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine hydrochloride

Cat. No. B1390866
M. Wt: 226.74 g/mol
InChI Key: NNECPHKHNAPOCL-UHFFFAOYSA-N
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Description

Unfortunately, there is no available description for this compound.



Synthesis Analysis

There is no available information on the synthesis of this compound.



Molecular Structure Analysis

The molecular structure of this compound is not available.



Chemical Reactions Analysis

There is no available information on the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available.


Scientific Research Applications

  • Chemoselective Tert-Butyloxycarbonylation : The compound is used in the chemoselective tert-butyloxycarbonylation of aromatic and aliphatic amine hydrochlorides and phenols, offering high yield under mild conditions (Ouchi et al., 2002).

  • Microwave-Irradiated Synthesis : It aids in the synthesis of triazines, which are synthesized under microwave irradiation from cyanoguanidine, aromatic aldehydes, and cyclic amines. The resultant dihydrotriazines are converted into targeted compounds, demonstrating antileukemic activity (Dolzhenko et al., 2021).

  • Ring-Closing Metathesis Strategy : The compound is involved in synthesizing substituted dihydroisoquinolines using an isomerization-ring-closing metathesis approach, highlighting its utility in organic synthesis (Panayides et al., 2007).

  • Silver-Catalyzed Tandem Reactions : It plays a role in silver-catalyzed tandem reactions for synthesizing indolyl-dihydroisoquinolines from 2-alkynylbenzaldehydes, amines, and indoles (Yu & Wu, 2010).

  • Synthesis of Tertiary Amines : The compound is used in the synthesis of tertiary amines, which have applications in inhibiting carbon steel corrosion (Gao et al., 2007).

  • Preparation of Solifenacin : It's involved in the asymmetric hydrogenation process for preparing solifenacin, a urinary antispasmodic drug (Ruzic et al., 2012).

  • Synthesis of Fused Dihydroisoquinoline-Naphthyridinone Frameworks : It contributes to the synthesis of new fused dihydroisoquinoline-naphthyridinone frameworks, demonstrating its significance in the creation of complex organic structures (Shuvalov & Fisyuk, 2022).

  • Synthesis of 1-Aminoisoquinolines : The compound is essential for gold(III)-mediated domino reactions, leading to the synthesis of pharmaceutically interesting 1-aminoisoquinoline derivatives (Long et al., 2013).

Safety And Hazards

There is no available information on the safety and hazards of this compound.


Future Directions

As there is no available information on this compound, future directions are unclear.


properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.ClH/c1-10(8-13)14-7-6-11-4-2-3-5-12(11)9-14;/h2-5,10H,6-9,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNECPHKHNAPOCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N1CCC2=CC=CC=C2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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